N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

Description

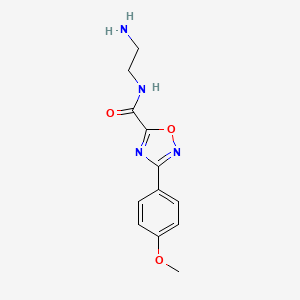

N-(2-Aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 3 and a carboxamide-linked 2-aminoethyl side chain at position 3. Its molecular formula is C₁₂H₁₄N₄O₃, with a molecular weight of 262.27 g/mol . The compound has been cataloged as a building block for drug discovery but is currently discontinued by suppliers like CymitQuimica, reflecting challenges in synthesis or commercial demand .

Properties

IUPAC Name |

N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-18-9-4-2-8(3-5-9)10-15-12(19-16-10)11(17)14-7-6-13/h2-5H,6-7,13H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRBBMMIBGSLPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-aminoethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antioxidant properties, anticancer effects, and enzyme inhibitory capabilities. The findings are supported by various studies, case analyses, and data tables to provide a comprehensive understanding of the compound's potential.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula: CHNO

- CAS Number: 1018143-45-7

- Molecular Weight: 298.73 g/mol

The compound features an oxadiazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of oxadiazole derivatives. The compound demonstrated significant free radical scavenging ability through various assays, including:

- CUPRAC (cupric acid-reducing antioxidant capacity) assay

- DPPH (1,1-diphenyl-2-picrylhydrazyl) assay

In these assays, this compound exhibited a high capacity to reduce oxidative stress markers, indicating its potential as an antioxidant agent .

2. Anticancer Activity

The anticancer properties of this compound were evaluated against several cancer cell lines. The results showed promising activity:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| PANC-1 (pancreatic) | 6.54 | Induction of apoptotic pathways |

| HeLa (cervical) | 5.13 | Cell cycle arrest and apoptosis |

| MCF-7 (breast) | 8.21 | Inhibition of proliferation |

The compound's mechanism involves the activation of apoptotic signaling pathways, which leads to cell death in cancerous cells .

3. Enzyme Inhibition

This compound also exhibits enzyme inhibitory properties:

- Cholinesterases

- Tyrosinase

- Amylase

Inhibitory assays demonstrated that the compound effectively reduced the activity of these enzymes, suggesting its potential use in managing conditions like Alzheimer's disease and diabetes .

Case Studies

Case Study 1: Antioxidant Evaluation

A study conducted on the antioxidant properties of oxadiazole derivatives showed that this compound had a notable effect on reducing lipid peroxidation in vitro.

Case Study 2: Anticancer Effects

In a comparative analysis with standard chemotherapeutics like doxorubicin, this compound exhibited lower IC values across various cancer cell lines, indicating superior potency .

Molecular Docking Studies

Molecular docking studies further elucidated the binding affinity of this compound to target proteins involved in cancer progression and oxidative stress response. The binding energy values indicated strong interactions with key enzymes related to cancer metabolism .

Comparison with Similar Compounds

N-(2-Aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide

- Molecular Formula : C₁₂H₁₄N₄O₄S

- Molecular Weight : 310.33 g/mol

- Key Differences :

- The 4-methoxyphenyl group is replaced with a phenylsulfonylmethyl moiety.

- Higher molecular weight (310.33 vs. 262.27) due to the sulfonyl group.

- Purity : ≥97% (industrial-grade API intermediate) .

- Applications : Used in high-purity pharmaceutical synthesis, suggesting superior stability for industrial-scale processes compared to the target compound .

N-(2-Aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

- Molecular Formula : C₁₂H₁₄N₄O₂

- Molecular Weight : 246.27 g/mol

- Key Differences :

- Substituted with a 3-methylphenyl group instead of 4-methoxyphenyl.

- Lower molecular weight (246.27 vs. 262.27) due to the absence of a methoxy group.

- Availability : Actively sold at premium prices (€1,224.00/g), indicating robust research demand .

- Biological Relevance : Marketed as a "versatile small molecule scaffold," implying broader applicability in medicinal chemistry .

N-(2-Aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide

- Molecular Formula : C₁₃H₁₆N₄O₄

- Molecular Weight : 292.29 g/mol .

- Key Differences: Contains a 3,4-dimethoxyphenyl group, introducing additional methoxy substituents. Higher lipophilicity compared to the monomethoxy analog, likely enhancing membrane permeability . Cost: Priced similarly to the 3-methylphenyl analog (€1,224.00/g), reflecting synthetic complexity .

N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide

Structural-Activity Relationship (SAR) and Functional Implications

- Aminoethyl Side Chain: The 2-aminoethyl group improves solubility in polar solvents, a feature shared with analogs like the phenylsulfonylmethyl derivative .

- Phenyl vs. Heteroaromatic Substitution : Replacement of phenyl with thiophene or pyridine (e.g., in ) alters π-π stacking interactions, critical for receptor binding .

Comparative Data Table

Research and Industrial Implications

While the target compound’s exact biological activity remains underexplored in the provided evidence, its structural analogs demonstrate utility as anti-inflammatory agents, antioxidants, and drug scaffolds . The discontinued status of the target compound highlights a need for further optimization, such as modifying methoxy positioning or integrating hybrid heterocycles to enhance efficacy and commercial viability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.